molecular formula C21H24BrNO2 B14311734 1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole CAS No. 115119-04-5

1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole

Cat. No.: B14311734
CAS No.: 115119-04-5
M. Wt: 402.3 g/mol
InChI Key: FLZDQZBLQSTLLK-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromobutyl group, a methoxy group, and a methoxyphenyl group attached to the indole core, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of 1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The bromobutyl group may facilitate binding to hydrophobic pockets, while the methoxy groups can participate in hydrogen bonding or other interactions with target molecules . The indole core itself is known to interact with various biological targets, contributing to the overall activity of the compound .

Comparison with Similar Compounds

1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

115119-04-5

Molecular Formula

C21H24BrNO2

Molecular Weight

402.3 g/mol

IUPAC Name

1-(4-bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methylindole

InChI

InChI=1S/C21H24BrNO2/c1-15-19-14-18(25-3)10-11-20(19)23(13-5-4-12-22)21(15)16-6-8-17(24-2)9-7-16/h6-11,14H,4-5,12-13H2,1-3H3

InChI Key

FLZDQZBLQSTLLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OC)CCCCBr)C3=CC=C(C=C3)OC

Origin of Product

United States

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